



Identifying and mitigating drug-drug interactions with viloxazine

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Compound of Interest					
Compound Name:	Viloxazine				
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Viloxazine Drug-Drug Interaction Technical **Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential drug-drug interactions (DDIs) with viloxazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of viloxazine?

A1: Viloxazine is primarily metabolized in the liver. The major metabolic pathway is 5hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6. This is followed by glucuronidation via UGT1A9 and UGT2B15 to form the main plasma metabolite, 5-hydroxyviloxazine glucuronide.[1][2][3][4][5][6] A smaller portion of metabolism involves CYP1A2, 2B6, 2C9, 2C19, and 3A4.[2][3]

Q2: Is viloxazine an inhibitor of Cytochrome P450 (CYP) enzymes?

A2: Yes, viloxazine has been shown to be an inhibitor of several CYP enzymes. It is a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[7][8][9][10] In vitro studies have also demonstrated reversible inhibition of CYP2B6.[6][11]

Q3: What are the clinical implications of viloxazine's CYP inhibition profile?

Troubleshooting & Optimization





A3: The strong inhibition of CYP1A2 means that co-administration of **viloxazine** with drugs that are sensitive substrates of this enzyme can lead to significantly increased exposure and potential toxicity of the co-administered drug.[7][10] Therefore, the use of **viloxazine** with sensitive CYP1A2 substrates or those with a narrow therapeutic range is contraindicated.[12] [13] For substrates of CYP2D6 and CYP3A4, there is a risk of moderately increased exposure, and monitoring for adverse reactions and potential dose adjustments are recommended.[7][9] [12]

Q4: Does viloxazine interact with drug transporters?

A4: In vitro studies have shown that **viloxazine** is a weak inhibitor of several drug transporters, including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, and MATE1.[11] However, in vitro DDI testing has suggested that **viloxazine** is not a significant inhibitor of transporters at clinically relevant concentrations.[4][5]

Q5: Can **viloxazine** be co-administered with stimulants used for ADHD treatment, such as methylphenidate or amphetamines?

A5: Clinical studies have been conducted to evaluate the co-administration of **viloxazine** with methylphenidate and lisdexamfetamine (a pro-drug of d-amphetamine). These studies found no significant pharmacokinetic interactions between **viloxazine** and either methylphenidate or d-amphetamine.[14][15][16][17] While the combination appears to be generally well-tolerated, it is important to monitor for potential additive pharmacodynamic effects, such as increases in heart rate and blood pressure.[18][19]

Q6: Are there any absolute contraindications for co-administration with viloxazine?

A6: Yes, co-administration of **viloxazine** is contraindicated with monoamine oxidase inhibitors (MAOIs) or within 14 days of discontinuing an MAOI due to the risk of a hypertensive crisis.[7] [10][13][20] It is also contraindicated with sensitive CYP1A2 substrates or CYP1A2 substrates with a narrow therapeutic range, such as alosetron, duloxetine, theophylline, and tizanidine.[7] [20][21]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of a co-administered drug are observed in an in vivo study with **viloxazine**.



- Possible Cause: The co-administered drug is likely a substrate of a CYP enzyme that is inhibited by viloxazine.
- Troubleshooting Steps:
 - Verify the metabolic pathway of the co-administered drug.
 - If it is a substrate of CYP1A2, CYP2D6, or CYP3A4, the interaction is likely due to viloxazine's inhibitory effects.
 - For sensitive CYP1A2 substrates, co-administration should be avoided. For substrates of other inhibited CYPs, consider reducing the dose of the co-administered drug and increasing monitoring for adverse effects.

Problem 2: In vitro CYP inhibition assay results show significant inhibition, but this is not replicated in vivo.

- Possible Cause: The in vitro assay may not fully reflect the complexities of in vivo pharmacokinetics, including factors like plasma protein binding, tissue distribution, and the presence of competing metabolic pathways.
- Troubleshooting Steps:
 - Review the in vitro experimental design to ensure that the concentrations of viloxazine used are clinically relevant.
 - Consider the potential for alternative metabolic pathways for the substrate drug in vivo that are not accounted for in the in vitro system.
 - Evaluate the role of drug transporters in the disposition of the substrate drug, as this can influence its intracellular concentration and availability for metabolism.

Problem 3: An in vivo study shows a greater than expected increase in the exposure of a CYP2D6 substrate when co-administered with **viloxazine**.

Possible Cause: The study subjects may have a CYP2D6 poor metabolizer (PM) phenotype,
 leading to a greater reliance on this pathway for the substrate's metabolism and thus a more



pronounced effect of viloxazine's inhibition.

- Troubleshooting Steps:
 - If possible, genotype the study subjects for CYP2D6 polymorphisms.
 - Analyze the data based on genotype to determine if the interaction is more pronounced in PMs.
 - Note that while viloxazine's own pharmacokinetics are only modestly affected by CYP2D6
 PM status, the impact on co-administered drugs that are sensitive CYP2D6 substrates
 could be more significant.[1][2]

Data Presentation

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Viloxazine

CYP Enzyme	Inhibition Type	IC50 (μM)	Classification	
CYP1A2	Reversible	0.269	Strong Inhibitor	
CYP1A2	Time-Dependent	0.0436 (after 30-min pre-incubation)	Potential Time- Dependent Inhibitor	
CYP2B6	Reversible	184	Weak Inhibitor	
CYP2D6	Reversible	141	Weak Inhibitor	
CYP3A4/5	Reversible	221 (midazolam as substrate)	Weak Inhibitor	
CYP3A4/5	Reversible	352 (testosterone as substrate)	Weak Inhibitor	
CYP2C8	Reversible	>1010	No significant inhibition	
CYP2C9	Reversible	>1010	No significant inhibition	
CYP2C19	Reversible	>1010	No significant inhibition	



Data sourced from in vitro studies using human liver microsomes.[3][6][11]

Table 2: In Vivo Pharmacokinetic Interactions with Viloxazine



Co- administered Drug (Substrate)	CYP Enzyme	Change in Cmax	Change in AUC	Clinical Recommendati on
Caffeine (200 mg)	CYP1A2	99.11%	436.15%	Monitor for caffeine-related adverse effects, particularly insomnia.[2][22]
Dextromethorpha n (30 mg)	CYP2D6	150.76%	185.76%	Monitor for adverse reactions and consider dose adjustment of CYP2D6 substrate.[2][22]
Midazolam (0.025 mg/kg)	CYP3A4	112.81%	167.56%	Monitor for adverse reactions and consider dose adjustment of CYP3A4 substrate.[2][22]
Theophylline	CYP1A2	Significantly Increased	Significantly Increased	Contraindicated. [2][24][25]
Methylphenidate	Not significant	No significant change	No significant change	No dose adjustment needed based on pharmacokinetic data.[14][16][17]
d-amphetamine (from	Not significant	No significant change	No significant change	No dose adjustment needed based on



lisdexamfetamin pharmacokinetic e) data.[15]

Data from clinical studies in healthy adults.[2][22]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to determine the IC50 of **viloxazine** for various CYP isoforms using human liver microsomes.

- Materials:
 - Human liver microsomes (pooled from multiple donors)
 - Viloxazine stock solution (in a suitable solvent, e.g., DMSO)
 - CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4)
 - NADPH regenerating system
 - Potassium phosphate buffer (pH 7.4)
 - 96-well plates
 - LC-MS/MS system
- Procedure:
 - 1. Prepare a series of dilutions of **viloxazine** in the assay buffer.
 - 2. In a 96-well plate, add human liver microsomes, the appropriate CYP-specific probe substrate, and the **viloxazine** dilution. Include a vehicle control (solvent only).
 - 3. Pre-incubate the plate at 37°C for 5-10 minutes.



- 4. Initiate the reaction by adding the NADPH regenerating system.
- 5. Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- 6. Stop the reaction by adding a quenching solution (e.g., acetonitrile).
- 7. Centrifuge the plate to pellet the protein.
- 8. Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
- Calculate the percent inhibition for each viloxazine concentration relative to the vehicle control.
- 10. Plot the percent inhibition against the logarithm of the **viloxazine** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol describes a method to assess if **viloxazine** is a substrate or inhibitor of P-gp using a cell-based assay.

- Materials:
 - MDCKII cells stably transfected with the human MDR1 gene (for P-gp) and parental MDCKII cells.
 - Transwell inserts
 - Viloxazine
 - A known P-gp substrate (e.g., digoxin)
 - A known P-gp inhibitor (e.g., verapamil)
 - Hanks' Balanced Salt Solution (HBSS)



- LC-MS/MS system
- Procedure for Substrate Assessment:
 - Culture the MDCKII-MDR1 and parental MDCKII cells on Transwell inserts to form a confluent monolayer.
 - 2. Measure the transport of **viloxazine** in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
 - 3. Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells and inhibited by a known P-gp inhibitor suggests that **viloxazine** is a P-gp substrate.
- Procedure for Inhibition Assessment:
 - 1. Using the MDCKII-MDR1 cell monolayer, measure the transport of a known P-gp substrate (e.g., digoxin) in the B-to-A direction in the presence and absence of various concentrations of **viloxazine**.
 - 2. A concentration-dependent decrease in the efflux of the known P-gp substrate indicates that **viloxazine** is a P-gp inhibitor.
 - 3. Calculate the IC50 value for P-gp inhibition by plotting the percent inhibition of the substrate's efflux against the **viloxazine** concentration.

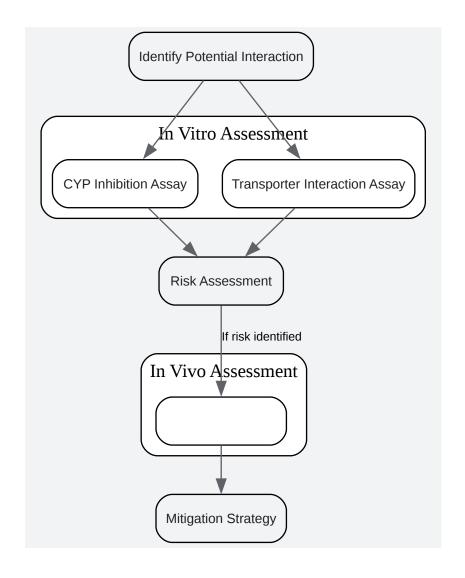
Visualizations



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Caption: Metabolic pathway of **viloxazine**.

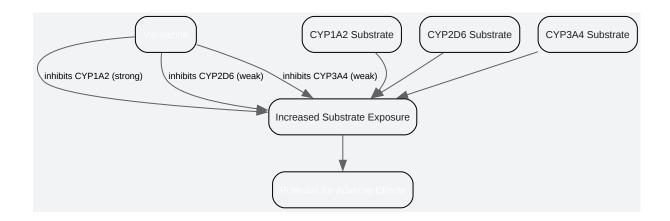




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Caption: Experimental workflow for DDI assessment.





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Caption: Viloxazine DDI risk relationships.

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